Protein degrader 1 TFA

Catalog No.
S546739
CAS No.
M.F
C24H31F3N4O5S
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protein degrader 1 TFA

Product Name

Protein degrader 1 TFA

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1

InChI Key

SGNZARGJXDPTDJ-MSSRUXLCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

Protein degrader 1 TFA , VHL-7526 TFA; VHL-7526; VHL7526; VHL 7526 trifluoroacetic acid

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Description

The exact mass of the compound Protein degrader 1 TFA is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeted Protein Degradation

Protein degrader 1 TFA belongs to a class of molecules called Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel approach to regulating protein levels within cells. Unlike traditional drugs that inhibit protein function, PROTACs recruit the cell's natural protein degradation machinery to target and eliminate specific proteins.

Mechanism of Action

PROTACs are bifunctional molecules containing three key domains []:

  • Target protein binding domain: This domain binds selectively to the protein of interest, marking it for degradation.
  • Linker: A linker region connects the two binding domains and provides flexibility for protein-protein interactions.
  • E3 ligase binding domain: This domain recruits E3 ubiquitin ligases, cellular enzymes that tag proteins with ubiquitin molecules. Polyubiquitination is a signal for the proteasome, a cellular machinery responsible for protein degradation, to break down the tagged protein [].

Research Applications

Protein degrader 1 TFA holds promise for various scientific research applications due to its ability to target specific proteins for degradation. Here are some specific areas of investigation:

  • Cancer Research

    Researchers are exploring the potential of PROTACs, including Protein degrader 1 TFA, to target oncoproteins (cancer-causing proteins) that are difficult to target with conventional therapies [, ]. For instance, PROTACs targeting proteins like SOS1 and CDK12/13 have shown anti-proliferative activity in cancer cells, suggesting their potential as therapeutic agents [, ].

  • Understanding Protein Function

    By selectively degrading specific proteins, researchers can gain insights into their cellular functions and signaling pathways. This approach can be valuable for deciphering complex biological processes and identifying novel drug targets.

  • Neurodegenerative Diseases

    Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases like Alzheimer's and Parkinson's. PROTACs offer a promising strategy to target these abnormal proteins for degradation, potentially leading to new treatment avenues [].

Protein Degrader 1 TFA is a compound belonging to a class of molecules known as proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of specific proteins by harnessing the cell's ubiquitin-proteasome system. The "TFA" in its name refers to trifluoroacetic acid, which is commonly used in the synthesis and stabilization of various chemical compounds. Protein Degrader 1 TFA specifically targets proteins for degradation, thereby regulating cellular functions and potentially providing therapeutic avenues for diseases characterized by protein dysregulation.

.
  • Coupling Reactions: Key components are coupled using techniques such as Ugi reactions or other multicomponent reactions, which allow for the assembly of complex structures.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
  • The detailed synthetic pathway typically includes multiple steps that require careful optimization to achieve the desired compound efficiently .

    Protein Degrader 1 TFA has been shown to effectively degrade specific target proteins in cellular models. Its biological activity includes:

    • Targeted Degradation: It selectively degrades proteins involved in various signaling pathways, potentially altering cellular responses.
    • Therapeutic Potential: By degrading oncogenic proteins or those involved in disease processes, it holds promise for cancer therapy and other diseases.

    In studies, Protein Degrader 1 TFA demonstrated significant efficacy in reducing levels of its target proteins, leading to altered cellular functions indicative of therapeutic effects .

    Protein Degrader 1 TFA has several applications in biomedical research and potential therapeutic development:

    • Cancer Therapy: By targeting and degrading proteins that drive tumor growth, it can serve as a novel treatment strategy against various cancers.
    • Research Tool: It can be used in scientific studies to dissect biological pathways by selectively degrading specific proteins.
    • Drug Development: As part of drug discovery efforts, it provides insights into protein function and regulation.

    Interaction studies have shown that Protein Degrader 1 TFA effectively binds to its target proteins and E3 ligases, facilitating their ubiquitination and subsequent degradation. These studies often employ techniques such as:

    • Surface Plasmon Resonance: To measure binding affinities between the degrader and its targets.
    • Cellular Assays: To evaluate the degradation efficacy in live cells.

    Such studies are crucial for understanding the specificity and efficiency of Protein Degrader 1 TFA in various biological contexts .

    Protein Degrader 1 TFA shares structural and functional similarities with other PROTACs but is unique due to its specific targeting capabilities and chemical structure.

    Similar Compounds

    • DTAGV-1 TFA: Targets FKBP12F36V for degradation; used in similar therapeutic contexts but with different target specificity.
    • Bardoxolone Conjugates: These compounds utilize bardoxolone as a ligand for targeted protein degradation but differ in their mechanisms and targets .
    • CDK12/13 Degraders: These are designed specifically for cyclin-dependent kinases but operate under similar principles of targeted degradation.

    Uniqueness

    Protein Degrader 1 TFA's uniqueness lies in its ability to selectively degrade specific proteins while maintaining stability through trifluoroacetate groups, which can enhance solubility and bioavailability compared to other degraders .

    Protein degrader 1 trifluoroacetate represents a synthetic organic compound with the molecular formula C24H31F3N4O5S and a molecular weight of 544.59 grams per mole [1]. This compound, bearing the Chemical Abstracts Service registry number 1631137-51-3, is systematically designated as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate [1]. The compound manifests as a crystalline powder under standard laboratory conditions, exhibiting a high degree of chemical purity that consistently exceeds 98.0% as determined by high-performance liquid chromatography analysis [27].

    The physicochemical characteristics of Protein degrader 1 trifluoroacetate demonstrate notable solubility patterns across different solvent systems [26]. The compound exhibits substantial solubility in dimethyl sulfoxide, facilitating its use in various research applications [26]. However, aqueous solubility remains limited and requires careful optimization of buffer conditions to achieve adequate dissolution [26]. This solubility profile reflects the compound's complex molecular architecture, which incorporates both hydrophilic and lipophilic structural elements within a single molecular framework.

    Table 1: Physicochemical Properties of Protein degrader 1 TFA

    PropertyValue
    Molecular FormulaC24H31F3N4O5S [1]
    Molecular Weight (g/mol)544.59 [1]
    Chemical Abstracts Service Number1631137-51-3 [1]
    Physical StatePowder/Solid [27]
    Purity≥98.0% [27]
    Storage Temperature (Short-term)0-4°C (weeks) [27]
    Storage Temperature (Long-term)-20°C (months) [27]
    Storage ConditionsDry condition, protected from light [27]
    Solubility in Dimethyl SulfoxideSoluble [26]
    Solubility in WaterLimited (requires buffer optimization) [26]

    The thermal stability profile of Protein degrader 1 trifluoroacetate necessitates careful consideration of storage conditions to maintain chemical integrity [29] [30]. Short-term storage protocols recommend maintenance at temperatures between 0-4°C for periods extending up to several weeks, while long-term preservation requires storage at -20°C under desiccated conditions [27]. These temperature requirements reflect the compound's susceptibility to thermal degradation and hydrolytic processes that can compromise its structural integrity and biological activity over extended periods [29] [30].

    Stereochemical Configuration and Chiral Centers

    The stereochemical architecture of Protein degrader 1 trifluoroacetate encompasses multiple chiral centers that critically influence its three-dimensional molecular geometry and subsequent biological interactions [12]. The compound contains four distinct asymmetric carbon atoms, each contributing to the overall stereochemical complexity and conferring specific spatial arrangements essential for target protein recognition and binding affinity .

    The pyrrolidine ring system within the molecular structure harbors two principal chiral centers located at the C-2 and C-4 positions [13]. The C-2 carbon adopts the S-configuration and serves as the attachment point for the carboxamide functional group that extends toward the target binding site . This stereochemical arrangement proves critical for establishing optimal interactions with the von Hippel-Lindau protein complex, as demonstrated through structure-activity relationship studies that highlight the importance of this specific configuration for maintaining high binding affinity [12] [14].

    The C-4 position of the pyrrolidine ring maintains the R-configuration and bears a hydroxyl substituent that functions as a hydroxyproline mimetic [12]. This particular stereochemical orientation enables the formation of crucial hydrogen bonding interactions with target protein residues, particularly those involved in the recognition of hypoxia-inducible factor alpha subunits [12] [14]. The precise spatial positioning of this hydroxyl group, as dictated by the R-configuration, proves essential for reproducing the natural binding interactions observed in physiological protein-protein recognition events.

    Table 2: Stereochemical Configuration and Chiral Centers

    Chiral CenterConfigurationChemical EnvironmentFunctional Significance
    C-2 (Pyrrolidine)SPyrrolidine ring α-carbon bearing carboxamideCritical for von Hippel-Lindau binding affinity [12]
    C-4 (Pyrrolidine)RPyrrolidine ring β-carbon bearing hydroxyl groupEssential for hydroxyproline mimetic interaction [12]
    C-2 (tert-Leucine)Stert-Leucine α-carbon bearing amino groupRequired for peptide backbone geometry
    Benzylic CarbonNot specifiedMethylthiazolyl-benzyl linker regionInfluences linker flexibility and positioning

    The tert-leucine residue incorporated within the molecular framework contributes an additional chiral center at its C-2 position, maintaining the S-configuration characteristic of naturally occurring amino acids [13]. This stereochemical arrangement ensures proper peptide backbone geometry and facilitates optimal positioning of the terminal amino group for subsequent chemical modifications or interactions . The bulky tert-butyl side chain associated with this amino acid residue provides steric constraints that influence the overall conformational preferences of the molecule and contribute to its selectivity profile [12].

    The stereochemical complexity extends to the benzylic region of the molecule, where the methylthiazolyl-benzyl substituent introduces considerations regarding rotational freedom and conformational flexibility . While this region does not contain additional chiral centers in the base molecular structure, the overall stereochemical environment established by the other asymmetric centers influences the spatial accessibility and orientation of this aromatic system during target protein interactions [12].

    Trifluoroacetate Counterion: Implications for Solubility and Stability

    The trifluoroacetate counterion present in Protein degrader 1 trifluoroacetate significantly influences the compound's physicochemical properties, particularly regarding solubility characteristics and chemical stability profiles [18] [22]. Trifluoroacetic acid, with its chemical formula CF3COOH and extremely low pKa value of 0.23, represents one of the strongest organic acids commonly employed in pharmaceutical salt formation [4] [17]. The resulting trifluoroacetate anion (CF3COO⁻) with a molecular weight of 113.02 grams per mole forms ionic associations with the cationic sites present in the Protein degrader 1 structure [4] [17].

    The incorporation of trifluoroacetate as the counterion arises primarily from the synthetic and purification methodologies employed during compound preparation [18] [22]. High-performance liquid chromatography purification protocols frequently utilize trifluoroacetic acid-containing mobile phases, resulting in the formation of trifluoroacetate salts as the final isolated product [18]. This manufacturing approach, while convenient from a synthetic standpoint, introduces specific considerations regarding the compound's subsequent handling and formulation requirements [22].

    Table 3: Trifluoroacetate Counterion Properties and Implications

    PropertyDescription/Value
    Counterion FormulaCF3COO⁻ [4]
    Counterion Molecular Weight (g/mol)113.02 [4]
    pKa of Trifluoroacetic Acid0.23 (highly acidic) [4]
    Water Solubility EnhancementSignificantly improved due to ionic nature [15] [16]
    Stability ContributionPrevents aggregation, maintains solution stability [18]
    Manufacturing OriginResidual from high-performance liquid chromatography purification with trifluoroacetic acid mobile phase [18]
    Regulatory ConsiderationsLess favorable than hydrochloride or acetate salts for pharmaceuticals [18] [22]
    Physicochemical ImpactIncreases molecular weight, alters dissolution profile [21]

    The presence of trifluoroacetate counterions substantially enhances the aqueous solubility of Protein degrader 1 compared to its free base form [15] [16]. This solubility improvement stems from the ionic nature of the salt formation, which facilitates solvation through electrostatic interactions with water molecules [15]. The highly electronegative fluorine atoms within the trifluoroacetate structure contribute to the formation of strong ion-dipole interactions that promote dissolution in polar solvents [16]. However, this enhanced solubility comes with considerations regarding the compound's behavior in various buffer systems and physiological media [15].

    From a chemical stability perspective, the trifluoroacetate counterion provides both beneficial and challenging aspects for compound storage and handling [18]. The presence of the counterion helps prevent molecular aggregation and maintains solution stability under appropriate storage conditions [18]. The ionic nature of the salt form contributes to the formation of more stable solid-state structures that resist degradation pathways commonly observed in free base forms [21]. However, the strongly acidic nature of trifluoroacetic acid requires careful consideration of storage conditions to prevent potential hydrolytic degradation reactions [18].

    The regulatory implications of trifluoroacetate salt formation present considerations for pharmaceutical development pathways [18] [22]. While trifluoroacetate salts are commonly encountered in research settings, regulatory authorities generally view alternative counterions such as hydrochloride or acetate more favorably for therapeutic applications [18] [22]. This preference stems from the extensive safety database available for these more conventional pharmaceutical salts and their established precedent in approved drug products [22]. Consequently, research programs advancing toward clinical development often require salt form optimization to replace trifluoroacetate with more pharmaceutically acceptable counterions [18] [22].

    Building blockStructure (simplified)Function in final ligandTypical cost (USD / 100 g)
    A L-tert-leucine(CH₃)₃C–CH(NH₂)–CO₂HHydrophobic “shield” that improves VHL binding45–60 [1]
    B (2S,4R)-4-Hydroxy-L-prolineHO-C₄H₈–CH(NH₂)–CO₂HRigid anchor; replaces trans-hydroxy-Pro in HIF-1α110–130 [2]
    C 4-BromobenzylamineBr–C₆H₄–CH₂NH₂Scalar “spacer” linking thiazole to proline20–25 [1]
    D 4-MethylthiazoleCH₃–ThiazoleHeteroaryl “clamp” that docks in the VHL pocket30–35 [2]

    Retrosynthetic plan

    • Boc protection of C to give bromo-carbamate 7.
    • Direct Pd-catalysed C–H arylation with D (4-methylthiazole) → thiazolyl benzylamine 10 [2].
    • Amidation with B under EDC/HOBt → key intermediate 15 (or 21 for the Me-analogue) [2].
    • Boc removal, amidation with A, final deprotection → free base VH032-NH₂, crystallised as the TFA salt [1] [2].

    Pd-Catalysed C–H Arylation Strategies for Thiazole Functionalisation

    Early ligand-free Pd(OAc)₂ systems (6 mol % Pd, KOAc, DMA, 130 °C, 4 h) furnished 10 in only 65% yield and generated by-products such as 4,4′-dimethyl-5,5′-bithiazole 24 that complicated purification [2]. Two refinements have eliminated these issues.

    PEPPSI-IPr precatalyst

    Organ’s Pd-PEPPSI-IPr (0.5 mol %) with K₂CO₃/PivOH (DMA, 125 °C, 2 h) raises isolated yield to 91% while suppressing 24 below the 0.5% area threshold [2].

    Benzylic nitrile route

    When the benzyl bromide is replaced by 4-bromobenzonitrile 5, Pd-PEPPSI-IPr again outperforms Pd(OAc)₂ (93% vs 88% yield; 0.5 mol % vs 3 mol % Pd) [2]. The resulting nitrile 9 is reduced on 50-g scale by (^iBu)₂AlBH₄ then hydrolysed to the amine, avoiding hydrogenation hazards [2].

    Table 2 compares representative arylation conditions.

    EntryCatalystPd (mol %)Base / additiveTemp (°C)Time (h)ScaleIsolated yield 10 (%)
    1Pd(OAc)₂6KOAc130410 g65 [2]
    2Pd(OAc)₂1KOAc95185 g85 [2]
    3Pd-PEPPSI-IPr0.5K₂CO₃ / PivOH12527 g91 [2]
    4Pd-PEPPSI-IPr0.5K₂CO₃ / PivOH1252250 g (calculated)88 (pilot) [2]

    Key observations

    • 10:1 reduction in Pd loading with PEPPSI-IPr.
    • By-product 24 falls from 6–8% to <0.5% [2].
    • Reaction is insensitive to water (≤0.1%) and scalable to >200 g without ligand degradation [2].

    A parallel development for C-5 thiazole arylation (Pd(OAc)₂, ligand-free, 170 °C microwave) enables regioselective access to alternative exit vectors when needed for linker diversification [3].

    Multigram-Scale Synthesis Optimisation and Process Chemistry

    Chromatography-free seven-step route (University of Arkansas)

    Li and co-workers reported a 42.5 g campaign that delivers VH032-NH₂ HCl in 65% overall yield without silica chromatography [1].

    • Heck decarboxylative arylation of TEOC-protected bromo-benzylamine and 4-methyl­thiazole (130 °C, 4 h) → intermediate 4, 96% [1].
    • Linear peptide coupling (HATU) installs hypoxyproline then tert-leucine.
    • Reductive work-ups and pH-switch extraction eliminate metals and DMA residues.
    • Final product isolated as HCl salt by MeOH → EtOAc anti-solvent precipitation; net productivity = 6 g chemist⁻¹ day⁻¹ [1].

    Unified five-step Pd-PEPPSI process (University of Alabama)

    A more concise, chromatography-lean flow (Scheme 1) affords 5.2 g VH032 (56% overall) and 5.9 g Me-VH032 (61%) using the same equipment [2].

    • Amidation of 4-bromobenzylamine with Boc-Hyp (–10 °C, EDC/HOBt) → 29 (86%).
    • Pd-PEPPSI-IPr arylation (0.5 mol %) → 15 (88%).
    • Acidolysis (TFA) and liquid–liquid freebasing → 25 (92%).
    • Coupling with Boc-tert-Leu → 26 (76%).
    • Final deprotection and pH-switch extraction → free base, then titration with TFA to give the TFA salt (97% purity qNMR) [2].

    Table 3 contrasts the two scalable routes.

    MetricACS Omega 2022 [1]RSC Adv 2024 [2]
    Steps75
    Largest batch42.5 g (HCl salt)5.2 g (free base)
    Overall yield65%56%
    Pd loading3 mol % (Pd(OAc)₂)0.5 mol % (PEPPSI-IPr)
    Column chromatography01 (5% MeOH/DCM)
    Unit operations < 60 °C6/75/5
    By-product purgeSalt formation & washesTrituration & LLE

    Chromatography-Free Purification Techniques

    • Trituration: crude arylation products are slurried in ice–water (nitrile route) or MTBE (HCl salt) to crystallise the desired material, leaving palladium and pivalate in the mother liquor [2].
    • Acid–base toggling: Boc removal with 4 M HCl/MeOH yields an amorphous hydrochloride that is free-based with NaOH at pH 12.5–13, extracted into DCM, then re-salted with TFA to provide a bench-stable TFA salt of Protein Degrader 1 (>97% qNMR) [2].
    • Anti-solvent crash: methanolic solutions of the free amine are poured into excess EtOAc; the HCl salt precipitates as a free-flowing powder ready for milling [1].
    • Ion-pair–mediated metal purge: residual Pd is reduced below 5 ppm without carbon treatment by precipitation of the hydrochloride salt followed by a brine wash [1].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    11

    Hydrogen Bond Donor Count

    4

    Exact Mass

    544.19672576 g/mol

    Monoisotopic Mass

    544.19672576 g/mol

    Heavy Atom Count

    37

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Last modified: 08-15-2023

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